

2,3-Dichloro-1-propanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2,3-Dichloro-1-propanol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **2,3-Dichloro-1-propanol** (DCIP), a chemical compound of significant interest in various scientific and industrial fields. This document covers its nomenclature, physicochemical properties, synthesis, analytical methods, and its role in metabolic pathways, particularly its biodegradation.

Nomenclature: Synonyms and Alternative Names

2,3-Dichloro-1-propanol is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 for clear reference and to aid in literature searches.

Table 1: Synonyms and Alternative Names for **2,3-Dichloro-1-propanol**

Type of Name	Name
IUPAC Name	2,3-dichloropropan-1-ol[1][2]
CAS Registry Number	616-23-9[1][3]
Common Synonyms	1,2-Dichloro-3-propanol[1][4]
2,3-Dichloropropanol[1][4]	
Glycerol- α , β -dichlorohydrin[3][5]	
α , β -Dichlorohydrin[4][6]	
β -Dichlorohydrin[1][4]	
Glycerol 1,2-dichlorohydrin[1]	
2,3-Dichloropropyl alcohol[1]	
Systematic Names	1-Propanol, 2,3-dichloro-[1][4]
Other Identifiers	DC1P[1]
EINECS 210-470-0[1]	
UNII-88I7UKE7IM[1]	

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **2,3-Dichloro-1-propanol** is presented in Table 2. These properties are essential for its handling, application in experimental settings, and for understanding its environmental fate.

Table 2: Physicochemical Properties of **2,3-Dichloro-1-propanol**

Property	Value	Reference
Molecular Formula	C ₃ H ₆ Cl ₂ O	[1][3]
Molecular Weight	128.99 g/mol	[3][5]
Appearance	Viscous colorless to amber liquid with an ethereal odor	[1]
Boiling Point	182 °C (360-365 °F) at 760 mmHg	[6][7]
Density	1.360 g/mL at 20 °C	[8]
Flash Point	93 °C (199.4 °F)	[5][6]
Refractive Index	1.4819 - 1.4855 at 20 °C	[7][8]
Solubility	Soluble in Ethanol, Acetone, Ether. Miscible with water.	[6]

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biodegradation of **2,3-Dichloro-1-propanol**, providing a practical guide for laboratory work.

Synthesis of 2,3-Dichloro-1-propanol from Glycerol

A common method for the synthesis of dichloropropanol is through the chlorination of glycerol. The following protocol is based on the optimization of this reaction.[6]

Materials:

- Glycerol
- Hydrogen chloride (gas)
- Adipic acid (catalyst)
- Reaction flask equipped with a gas inlet, condenser, and stirrer

- Heating mantle

Procedure:

- Combine glycerol and adipic acid (10% by weight of glycerol) in the reaction flask.
- Heat the mixture to 105 °C with constant stirring.
- Bubble hydrogen chloride gas through the reaction mixture. The molar ratio of hydrogen chloride to glycerol should be 4:1.
- Maintain the reaction at 105 °C for 10 hours.
- After the reaction is complete, cool the mixture and purify the dichloropropanol product, for example, by distillation.

This optimized process has been reported to yield up to 88.2% dichloropropanol.[\[6\]](#)

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the determination of 1,3-dichloro-2-propanol in water samples, which can be adapted for **2,3-dichloro-1-propanol**.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Water sample
- Ethyl acetate (extraction solvent)
- Anhydrous sodium sulfate
- 1,3-dichloro-2-propanol-d5 (internal standard)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Extraction: To a water sample, add the internal standard. Extract the sample with ethyl acetate.
- Drying: Pass the ethyl acetate phase through anhydrous sodium sulfate to remove any residual water.
- Analysis: Inject the dried extract into the GC-MS system for analysis.

The method can achieve a quantification limit of 0.1 µg/L in water.[\[2\]](#)[\[10\]](#)

Biodegradation by *Pseudomonas putida*

Pseudomonas putida strain MC4 can utilize **2,3-dichloro-1-propanol** as a sole carbon and energy source.[\[3\]](#)[\[11\]](#) The degradation process can be monitored by measuring enzyme activity.

Enzyme Assay for Dichloropropanol Dehydrogenase (DppA):[\[3\]](#) This assay measures the activity of the initial enzyme in the degradation pathway.

Materials:

- Cell extract of *Pseudomonas putida* MC4 grown on **2,3-dichloro-1-propanol**
- Potassium phosphate buffer (50 mM, pH 7.4)
- 2,6-dichlorophenolindophenol (DCPIP) (35 µM)
- **2,3-dichloro-1-propanol** (5 mM)
- Phenazine methosulfate (PMS) (1.6 mM)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and **2,3-dichloro-1-propanol**.
- Add the cell extract to the reaction mixture.

- Initiate the reaction by adding PMS.
- Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm. The molar absorption coefficient of DCPIP at this wavelength is $21.0 \text{ mM}^{-1} \text{ cm}^{-1}$.^[3]

Metabolic Pathways and Biological Interactions

2,3-Dichloro-1-propanol is a substrate for microbial degradation and is also of toxicological interest due to its potential metabolic activation to reactive intermediates.

Biodegradation Pathway in *Pseudomonas putida*

The degradation of **2,3-dichloro-1-propanol** by *Pseudomonas putida* MC4 is initiated by an oxidative dehalogenation step. The pathway involves the conversion to 3-chloro-1,2-propanediol, followed by further metabolism to glycerol.^[1] A key enzyme in this process is a dehydrogenase, DppA, which catalyzes the initial oxidation.^[3]

The following diagram illustrates the initial steps of the biodegradation pathway of **2,3-dichloro-1-propanol** in *Pseudomonas putida*.



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Caption: Biodegradation of **2,3-Dichloro-1-propanol** in *Pseudomonas*.

Mammalian Metabolism and Toxicity

In mammals, dichloropropanols are of concern due to their potential for metabolic activation to genotoxic compounds. For the related compound 1,3-dichloro-2-propanol, metabolism can lead to the formation of epichlorohydrin, a reactive epoxide.^[5] This intermediate is capable of interacting with cellular macromolecules, including DNA, which is a mechanism of its carcinogenicity.^{[5][12]} Studies on 1,3-dichloro-2-propanol have shown it to be genotoxic in various *in vitro* systems and carcinogenic in animal studies.^{[4][5]} While the toxicology of **2,3-dichloro-1-propanol** has been less extensively studied, its structural similarity suggests a potential for similar toxicological properties.^[13]

Conclusion

This technical guide has provided a detailed overview of **2,3-Dichloro-1-propanol**, encompassing its nomenclature, physical and chemical properties, and key experimental methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and safer handling of this compound in a laboratory and industrial context. The provided protocols offer a starting point for synthesis, analysis, and biodegradation studies, while the discussion on metabolic pathways highlights areas of ongoing research and toxicological significance.

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